
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H9NO3 . It is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of “(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone” consists of a pyridin-3-yl group (a pyridine ring) and a 2,4-dihydroxyphenyl group (a phenyl ring with hydroxy groups at the 2nd and 4th positions), connected by a methanone group (a carbonyl group). The molecular weight of this compound is 215.2 .科学的研究の応用
Pharmaceutical Intermediates
The compound is used as an intermediate in pharmaceutical research. Its structure is beneficial for synthesizing various drugs, especially those that target biological pathways involving pyridine motifs .
Organic Synthesis
In organic chemistry, this ketone serves as a building block for complex molecules. It’s particularly useful in constructing compounds with aromatic rings, which are common in many organic substances .
Material Science
Catalysis
The compound can act as a ligand in catalytic processes, particularly in transition metal catalysis. Its ability to bind to metals can facilitate various chemical reactions .
Biological Studies
Analytical Chemistry
As a reference material, it’s used in analytical chemistry to calibrate instruments or validate methods, ensuring accuracy in measurements .
Enzyme Inhibition
It may serve as a lead compound for designing enzyme inhibitors. The dihydroxyphenyl group, in particular, can interact with active sites of enzymes.
Antioxidant Research
作用機序
特性
IUPAC Name |
(2,4-dihydroxyphenyl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-10(11(15)6-9)12(16)8-2-1-5-13-7-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFCTYMEKFFLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

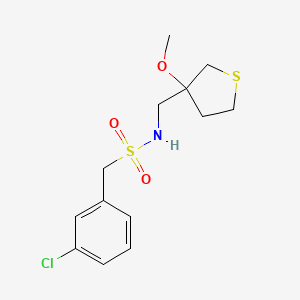
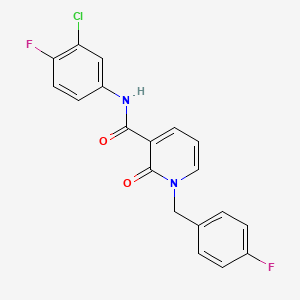
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2873596.png)
![1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873598.png)
![N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2873599.png)
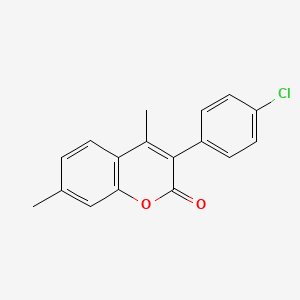
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2873603.png)
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)
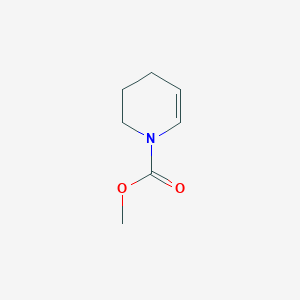
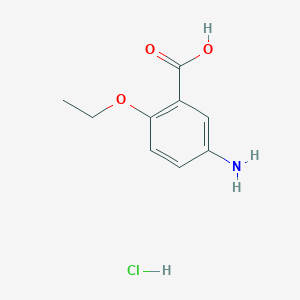

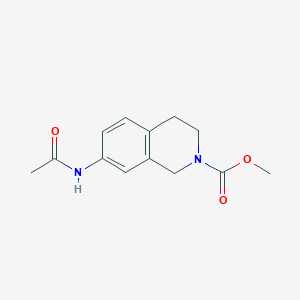
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
